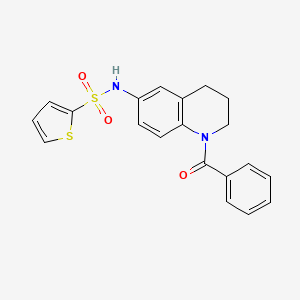
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide” is a complex organic compound. It contains a benzoyl group attached to a tetrahydroquinoline ring, which is further attached to a thiophene sulfonamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydroquinoline ring, the introduction of the benzoyl group, and the attachment of the thiophene sulfonamide group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, a common structure in many alkaloids . This ring is attached to a benzoyl group and a thiophene sulfonamide group .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in its structure. For example, the sulfonamide group could potentially undergo hydrolysis, and the benzoyl group could participate in acylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could potentially increase its solubility in water .科学的研究の応用
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide has a wide range of potential applications in scientific research. It has been studied for its potential to act as an anti-inflammatory agent, and has also been explored for its potential to act as an anti-cancer agent. In addition, this compound has been studied for its potential to act as an antioxidant, and has also been studied for its potential to act as a neuroprotective agent. Furthermore, this compound has been explored for its potential to act as an antiviral agent, and has also been studied for its potential to act as an antifungal agent.
作用機序
The exact mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is not yet known. However, it is believed that this compound may act as an anti-inflammatory agent by inhibiting the activity of pro-inflammatory cytokines. Additionally, this compound may act as an anti-cancer agent by inducing apoptosis in cancer cells. Furthermore, this compound may act as an antioxidant by scavenging reactive oxygen species. Finally, this compound may act as a neuroprotective agent by protecting neurons from oxidative stress.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In vitro studies have shown that this compound has anti-inflammatory, anti-cancer, antioxidant, and neuroprotective effects. In addition, this compound has been shown to have antiviral and antifungal effects in vitro. Furthermore, in vivo studies have demonstrated that this compound has anti-inflammatory, anti-cancer, and antioxidant effects.
実験室実験の利点と制限
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide has several advantages for use in laboratory experiments. First, the synthesis of this compound is relatively simple and efficient, and can be easily scaled up for industrial production. Second, this compound has a wide range of potential applications in scientific research. Third, this compound has been studied for its potential biochemical and physiological effects.
However, there are also some limitations to using this compound in laboratory experiments. First, the exact mechanism of action of this compound is not yet known. Second, there is limited data on the safety and toxicity of this compound in humans. Third, this compound has not yet been approved for clinical use.
将来の方向性
The future of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is promising, and there are a number of potential future directions for research. First, further research is needed to elucidate the exact mechanism of action of this compound. Second, additional studies are needed to assess the safety and toxicity of this compound in humans. Third, clinical trials should be conducted to evaluate the efficacy of this compound in treating various diseases. Fourth, additional studies should be conducted to explore the potential therapeutic applications of this compound. Finally, further research is needed to explore the potential of this compound as an industrial chemical.
合成法
The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide involves the reaction of 1-benzoyl-1,2,3,4-tetrahydroquinoline with thiophene-2-sulfonyl chloride in the presence of a base. The reaction is conducted in an aqueous solution, and the resulting product is purified by column chromatography. The synthesis of this compound is relatively simple and efficient, and can be easily scaled up for industrial production.
Safety and Hazards
特性
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c23-20(15-6-2-1-3-7-15)22-12-4-8-16-14-17(10-11-18(16)22)21-27(24,25)19-9-5-13-26-19/h1-3,5-7,9-11,13-14,21H,4,8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUSXRXTGZIWSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CS3)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







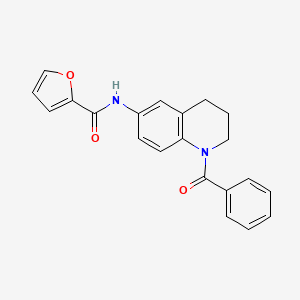
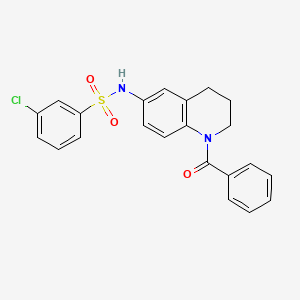
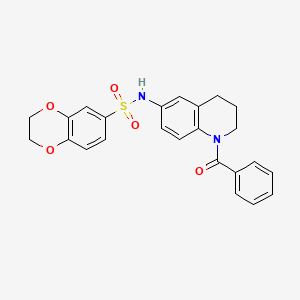
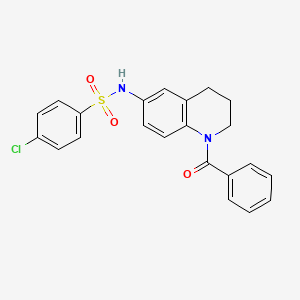
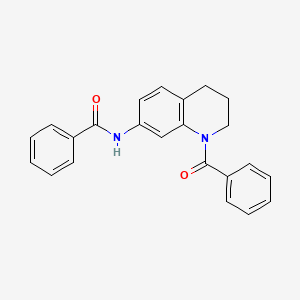
![3,3-diphenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide](/img/structure/B6569129.png)
![3-benzyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6569139.png)
![3-(2-phenoxyethyl)-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6569140.png)